molecular formula C9H11N3O3 B14599919 N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-06-1

N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14599919
CAS No.: 59290-06-1
M. Wt: 209.20 g/mol
InChI Key: KMOAZKZASSFOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 2-position, and an ethyl group attached to the carboxamide functionality at the 3-position of the pyridine ring. Nitropyridines are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methylpyridine followed by subsequent functional group transformations. One common method involves the reaction of 2-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group is then introduced at the 5-position through a sigmatropic shift mechanism .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to avoid over-nitration and to ensure high yields of the desired product. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted nitropyridines .

Scientific Research Applications

N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with enzymes and proteins further contributes to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the carboxamide functionality enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

59290-06-1

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

N-ethyl-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O3/c1-3-10-9(13)8-4-7(12(14)15)5-11-6(8)2/h4-5H,3H2,1-2H3,(H,10,13)

InChI Key

KMOAZKZASSFOTF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.